molecular formula C20H21FN4O3 B2488950 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1903846-16-1

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2488950
CAS No.: 1903846-16-1
M. Wt: 384.411
InChI Key: DYTCBROSPQJZPM-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,2,3]triazin-4-one core substituted with a fluorine atom at position 5. The triazinone ring is linked via an ethyl group to an acetamide moiety bearing a 4-isopropylphenoxy substituent. The 4-isopropylphenoxy group likely enhances lipophilicity (predicted logP ~3.5) and influences receptor binding selectivity.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-13(2)14-3-6-16(7-4-14)28-12-19(26)22-9-10-25-20(27)17-11-15(21)5-8-18(17)23-24-25/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTCBROSPQJZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps starting from commercially available precursors. A common synthetic route begins with the formation of the 6-fluoro-4-oxo-1,2,3-benzotriazine moiety through cyclization reactions, followed by alkylation to introduce the ethyl linker, and subsequently coupling with the 4-isopropylphenoxyacetic acid derivative.

Industrial Production Methods

Industrial production often adapts these synthetic routes for large-scale operations, incorporating optimization strategies such as the use of more efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and cost-effective starting materials. Continuous flow reactors may also be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide undergoes a variety of reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: Selective reduction can be used to alter the oxidation state of the fluorinated triazine ring.

  • Substitution: The aromatic and triazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents like KMnO₄ or H₂O₂ for oxidation, reducing agents such as NaBH₄ or LiAlH₄ for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvents are optimized based on the desired transformation.

Major Products

Products from these reactions vary depending on the specific conditions and reagents used, but can include modified triazine derivatives, phenoxyacetic acid derivatives, and various substituted analogs.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzotriazine, including N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide, exhibit significant antitumor properties. Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For example, compounds with similar structures have shown percent growth inhibitions (PGIs) against different tumor types ranging from moderate to high efficacy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds in the literature have demonstrated effectiveness against bacterial strains and fungi. The fluoro substituent is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes .

Antitubercular Activity

Research on related compounds has identified promising antitubercular activity. For instance, derivatives of phenoxyacetamide have shown potent inhibition against Mycobacterium tuberculosis, indicating that modifications to the benzotriazine structure may similarly yield active antitubercular agents .

Case Studies and Research Findings

  • Anticancer Studies : A study published in ACS Omega evaluated similar compounds and found significant anticancer activity against various cell lines, suggesting that structural modifications could enhance efficacy .
  • Antimicrobial Research : In a comparative study on benzotriazine derivatives, researchers noted a correlation between structural features and antimicrobial potency, highlighting the importance of functional groups in determining biological activity.
  • Tuberculosis Inhibition : A study focusing on 2-phenoxy-N-phenylacetamide derivatives found that specific modifications led to enhanced activity against M. tuberculosis, suggesting pathways for optimizing the benzotriazine compound for similar effects .

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets and pathways. For example, its fluorinated triazine moiety might inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity. Additionally, the phenoxyacetic acid derivative could engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Benzo[d][1,2,3]triazin-4-one Cores

(a) TAK-041 (NBI-1065846)
  • Structure : (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide .
  • Key Differences: Substituent: 4-(Trifluoromethoxy)phenyl vs. 4-isopropylphenoxy in the target compound. Activity: Potent GPR139 agonist (EC₅₀ = 13 nM) with efficacy in schizophrenia-related mouse models . Pharmacokinetics: High CNS penetration due to trifluoromethoxy group’s moderate lipophilicity (logP = 3.8).
(b) (S)-N-(1-(4-Chlorophenyl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
  • Structure : Chlorophenyl substituent on the acetamide side chain .
  • Key Differences :
    • Substituent : 4-Chlorophenyl introduces stronger electron-withdrawing effects.
    • Predicted Activity : Likely reduced GPR139 affinity compared to TAK-041 due to lower steric bulk.

Analogues with Heterocyclic Cores

(a) Quinazolin-4-one Derivatives
  • Example: 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide . Core: Quinazolin-4-one instead of triazinone. Activity: InhA inhibitor (IC₅₀ = 1.2 µM) for tuberculosis treatment . SAR: Phenylacetamide side chain critical for binding to InhA’s hydrophobic pocket.
(b) Pyrrolo[1,2-d][1,2,4]triazin-4-one Derivatives
  • Example: (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) . Core: Pyrrolotriazinone fused with a pyrrole ring. Activity: GPR139 agonist (EC₅₀ = 28 nM) with 40% synthetic yield . SAR: Methoxyphenyl group enhances metabolic stability.

Critical Analysis of Substituent Effects

  • 4-Isopropylphenoxy: High lipophilicity and steric bulk may improve CNS penetration but reduce solubility.
  • 4-Trifluoromethoxyphenyl (TAK-041) : Balances lipophilicity and metabolic stability, enabling oral bioavailability .
  • Chlorophenyl () : Electron-withdrawing effects may reduce receptor binding affinity compared to isopropyl or trifluoromethoxy groups .

Biological Activity

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a triazine moiety and an acetamide group. The presence of a fluoro substituent enhances its lipophilicity and may contribute to its biological activity. The molecular formula is C16H18FN5O3C_{16}H_{18}FN_{5}O_{3}, with a molecular weight of 321.31 g/mol.

Property Value
Molecular FormulaC₁₆H₁₈FN₅O₃
Molecular Weight321.31 g/mol
CAS Number1904311-51-8

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Cholinesterase Inhibition : Studies indicate that it may act as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural features:

  • Interaction with Enzymes : The triazine moiety may interact with specific enzymes or receptors, leading to altered signaling pathways associated with cell growth and survival.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, contributing to their antitumor effects.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of the compound on A549 lung cancer cells, revealing an IC50 value indicative of significant potency compared to standard chemotherapeutics .
    • Another investigation highlighted its ability to induce apoptosis in breast cancer cell lines via mitochondrial pathways .
  • Antimicrobial Activity :
    • Research demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cholinesterase Inhibition :
    • In vitro assays showed that the compound inhibited acetylcholinesterase activity at low micromolar concentrations, suggesting potential for treating Alzheimer's disease .

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